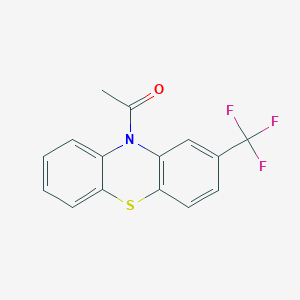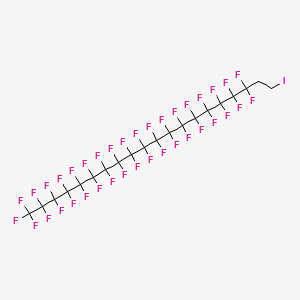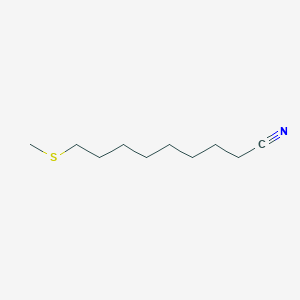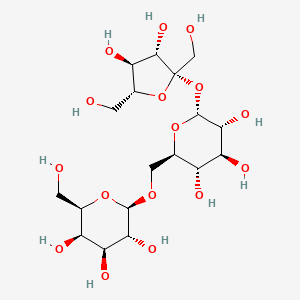
2-(Trifluoromethyl)-10-acetyl-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is a chemical compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the production of Fluphenazine Sulphone, an impurity of Fluphenazine Decanoate, which is used in the treatment of psychotropic disorders such as schizophrenia .
Preparation Methods
The synthesis of 1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone typically involves the reaction of 2-(Trifluoromethyl)-10H-phenothiazine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity levels .
Chemical Reactions Analysis
1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .
Scientific Research Applications
1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of psychotropic drugs, contributing to treatments for mental health disorders.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone is primarily related to its role as an intermediate in drug synthesis. In the context of psychotropic drugs, it contributes to the pharmacological activity by interacting with neurotransmitter receptors in the brain, thereby modulating their function. The molecular targets and pathways involved include dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other mental health disorders .
Comparison with Similar Compounds
1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone can be compared with other similar compounds such as:
2-(Trifluoromethyl)-10H-phenothiazine: This compound lacks the ethanone group but shares the trifluoromethyl and phenothiazine core.
Fluphenazine Sulphone: An impurity of Fluphenazine Decanoate, used in similar medical applications.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in various synthetic applications. The uniqueness of 1-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]ethanone lies in its specific structure, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H10F3NOS |
|---|---|
Molecular Weight |
309.31 g/mol |
IUPAC Name |
1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone |
InChI |
InChI=1S/C15H10F3NOS/c1-9(20)19-11-4-2-3-5-13(11)21-14-7-6-10(8-12(14)19)15(16,17)18/h2-8H,1H3 |
InChI Key |
WXGZFYXVFYBWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3'aR,4R,6'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B13419906.png)





